A Technical Guide to the Spectral Analysis of 2-(2-Chlorophenyl)-1H-indole
A Technical Guide to the Spectral Analysis of 2-(2-Chlorophenyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The unequivocal structural confirmation of synthetic compounds is a cornerstone of chemical research and drug development. 2-(2-Chlorophenyl)-1H-indole is a heterocyclic scaffold of interest, and its characterization relies on a multi-faceted analytical approach. This guide provides an in-depth analysis of the spectral data obtained from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. By dissecting the expected spectral features and interpreting the empirical data, this document serves as a comprehensive reference for the structural elucidation of 2-(2-Chlorophenyl)-1H-indole and related analogs. Each section details the causality behind spectral observations, grounded in the molecular structure of the analyte.
Introduction and Molecular Structure
2-(2-Chlorophenyl)-1H-indole is an aromatic heterocyclic compound featuring an indole nucleus substituted at the 2-position with a 2-chlorophenyl group. The structural integrity and purity of this compound are paramount for its application in medicinal chemistry and materials science. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering definitive proof of its identity.
Molecular Formula: C₁₄H₁₀ClN Molecular Weight: 227.69 g/mol [1]
The key structural features to be identified are:
-
The indole ring system, including the N-H proton.
-
The disubstituted benzene ring of the indole.
-
The ortho-substituted chlorophenyl ring.
-
The single chlorine atom.
A systematic analysis using an array of spectroscopic methods is essential for unambiguous characterization.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Expected Molecular Ion Peak
Due to the presence of a chlorine atom, the molecular ion peak will exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance).[2] This results in two molecular ion peaks:
-
M+ peak: Corresponding to the molecule with ³⁵Cl.
-
M+2 peak: Corresponding to the molecule with ³⁷Cl, which is two mass units higher.
The expected intensity ratio of the M+ to M+2 peak is approximately 3:1.[2] For 2-(2-Chlorophenyl)-1H-indole (C₁₄H₁₀ClN), the expected peaks are at m/z = 227 (for C₁₄H₁₀³⁵ClN) and m/z = 229 (for C₁₄H₁₀³⁷ClN).
Fragmentation Pattern
Aromatic compounds typically show a strong molecular ion peak due to the stability of the aromatic system.[3][4] The fragmentation of 2-(2-Chlorophenyl)-1H-indole is expected to involve characteristic losses:
-
Loss of Cl: A peak at [M-35]+ (m/z 192) corresponding to the loss of a chlorine radical.
-
Loss of HCl: A peak at [M-36]+ (m/z 191) from the elimination of hydrogen chloride.
-
Indole Ring Fragmentation: Cleavage of the indole ring can lead to further characteristic fragments.
The presence of a strong molecular ion peak is a key indicator of the stable aromatic structure.
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy probes the vibrational frequencies of functional groups within the molecule. For 2-(2-Chlorophenyl)-1H-indole, the key vibrational modes are associated with the N-H bond, aromatic C-H bonds, and C=C bonds of the aromatic rings.
Characteristic Absorption Bands
The IR spectrum of an indole derivative will show several characteristic peaks:
-
N-H Stretch: A sharp to moderately broad peak is expected in the region of 3400-3500 cm⁻¹. The exact position can depend on hydrogen bonding. For a typical indole, this appears around 3406 cm⁻¹.[5][6]
-
Aromatic C-H Stretch: These absorptions are typically found just above 3000 cm⁻¹ (around 3030-3150 cm⁻¹).[7]
-
Aromatic C=C Stretch: Multiple sharp peaks of variable intensity are expected in the 1450-1620 cm⁻¹ region, which are characteristic of the aromatic rings.[5][7]
-
C-N Stretch: This vibration usually appears in the 1200-1350 cm⁻¹ range.
-
=C-H Bending (Out-of-Plane): Strong absorptions in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings. A peak around 740 cm⁻¹ is often indicative of ortho-disubstitution.[5]
The following workflow illustrates the process of identifying key functional groups using IR spectroscopy.
Caption: Workflow for IR spectral analysis of 2-(2-Chlorophenyl)-1H-indole.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules, providing detailed information about the chemical environment, connectivity, and number of protons (¹H NMR) and carbons (¹³C NMR).
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons.
Expected Chemical Shifts (δ) and Multiplicities:
-
N-H Proton: A broad singlet is expected, typically in the range of δ 8.0-8.5 ppm. Its chemical shift can be highly variable depending on the solvent and concentration. For 2-phenylindole, the N-H proton appears at δ 8.28 ppm.[8]
-
Indole H3: This proton is expected to appear as a singlet or a narrow doublet around δ 6.8-7.0 ppm.
-
Aromatic Protons (Indole and Phenyl Rings): A complex multiplet region between δ 7.0 and 7.8 ppm is expected for the eight aromatic protons. The protons on the indole ring and the chlorophenyl ring will have distinct chemical shifts influenced by the electron-withdrawing chlorine atom and the indole nitrogen. Protons ortho to the chlorine atom will be deshielded and appear at a higher chemical shift.
Data Summary: ¹H NMR
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| N-H | 8.0 - 8.5 | Broad Singlet | Exchangeable with D₂O |
| Aromatic H's | 7.0 - 7.8 | Multiplet | 8 protons total from both rings |
| Indole H3 | 6.8 - 7.0 | Singlet/Doublet | Characteristic signal for 2-substituted indoles |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number of chemically non-equivalent carbon atoms.
Expected Chemical Shifts (δ):
-
Indole C2: This carbon, bearing the chlorophenyl group, is expected to be significantly downfield, likely in the range of δ 135-140 ppm.
-
Aromatic Carbons: The remaining aromatic carbons of both the indole and chlorophenyl rings will appear in the typical aromatic region of δ 110-135 ppm.
-
Carbon Bearing Chlorine (C-Cl): The carbon directly attached to the chlorine atom on the phenyl ring will be deshielded, with a chemical shift typically around δ 130-135 ppm.
-
Quaternary Carbons: The quaternary carbons of the indole ring (C3a and C7a) will also be in the aromatic region.
Data Summary: ¹³C NMR
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Indole C2 | 135 - 140 |
| C-Cl | 130 - 135 |
| Other Aromatic CH | 110 - 130 |
| Quaternary Aromatic C | 125 - 140 |
Integrated Spectral Data Interpretation
The confirmation of the structure of 2-(2-Chlorophenyl)-1H-indole is achieved by integrating the data from all spectroscopic techniques.
The following diagram illustrates how data from each technique contributes to the final structural confirmation.
Caption: Integrated approach for structural confirmation.
-
Mass Spectrometry confirms the molecular weight (227.69 g/mol ) and the presence of one chlorine atom through the M+ and M+2 isotopic pattern.[1]
-
IR Spectroscopy confirms the presence of the indole N-H group and the aromatic rings.
-
¹H and ¹³C NMR Spectroscopy confirm the number and types of protons and carbons, consistent with the proposed structure, including the distinct environments of the indole and chlorophenyl rings.
This collective evidence provides an unequivocal confirmation of the chemical structure of 2-(2-Chlorophenyl)-1H-indole.
Experimental Protocols
NMR Sample Preparation[10][11][12]
-
Sample Weighing: Accurately weigh 5-10 mg of the 2-(2-Chlorophenyl)-1H-indole sample.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[9][10]
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
-
Homogenization: Ensure the solution is homogeneous and free of any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard (δ 0.00 ppm).[11]
Attenuated Total Reflectance (ATR) FTIR Spectroscopy[16][17][18]
-
Background Scan: Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.[12]
-
Sample Application: Place a small amount of the solid 2-(2-Chlorophenyl)-1H-indole sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Cleaning: Thoroughly clean the ATR crystal after analysis.
References
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Chlorophenyl)-1H-indole. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
- Zhu, X., et al. (2026). Preparation of α-Chloroketones via Oxo/Chloro Difunctionalization of Unactivated Alkenes under Mild Conditions. The Journal of Organic Chemistry.
-
Chemistry Learning. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation [Video]. YouTube. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Bruker. (2020, October). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of control indole. [Image]. Retrieved from [Link]
-
ProQuest. (n.d.). Infrared Spectra of Indole Compounds. Retrieved from [Link]
-
Nanalysis. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
Agilent. (n.d.). Quantitative analysis using ATR-FTIR Spectroscopy. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]
-
Chemistry Learning. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry [Video]. YouTube. Retrieved from [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]
-
Dieng, S. D. (n.d.). Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron. Montclair State University Digital Commons. Retrieved from [Link]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of bis(indolyl)methanes under dry grinding conditions, promoted by a Lewis acid–surfactant–SiO2-combined nanocatalyst. Retrieved from [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
MDPI. (2019, April 8). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Retrieved from [Link]
-
ACS Publications. (2010, October 14). Using FTIR-ATR Spectroscopy To Teach the Internal Standard Method. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Atmiya University. (n.d.). Synthesis, Characterization and Anti-Cancer Activity of Indole Derivative. Retrieved from [Link]
-
Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
Stothers, J. B. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved from [Link]
-
MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. [Image]. Retrieved from [Link]
-
Growing Science. (n.d.). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Retrieved from [Link]
-
ResearchGate. (2016). Trace Level Quantification of (−)2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
Sources
- 1. 2-(4-Chlorophenyl)-1H-indole | C14H10ClN | CID 220463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Infrared Spectra of Indole Compounds - ProQuest [proquest.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. 2-Phenylindole(948-65-2) 1H NMR [m.chemicalbook.com]
- 9. publish.uwo.ca [publish.uwo.ca]
- 10. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. utsc.utoronto.ca [utsc.utoronto.ca]
